molecular formula C25H23FN4O2S B11146309 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B11146309
M. Wt: 462.5 g/mol
InChI Key: QHQORVMTQKBEOZ-UUYOSTAYSA-N
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Description

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and pyrazole intermediates, followed by their condensation with a thiazolone precursor under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of morpholine, pyrazole, and thiazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23FN4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H23FN4O2S/c1-16-13-29(14-17(2)32-16)25-27-24(31)22(33-25)12-19-15-30(21-6-4-3-5-7-21)28-23(19)18-8-10-20(26)11-9-18/h3-12,15-17H,13-14H2,1-2H3/b22-12-

InChI Key

QHQORVMTQKBEOZ-UUYOSTAYSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)S2

Origin of Product

United States

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